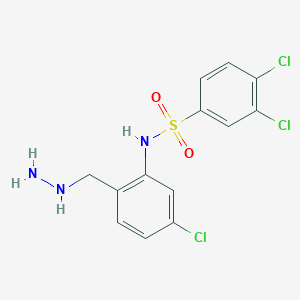
3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by its complex structure, which includes multiple chlorine atoms and a sulfonamide group. This compound is often used in research due to its unique chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of benzenesulfonamide derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. For instance, the chlorination process may involve reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: Another compound with similar structural features and potential dual-target inhibitory effects.
Benzenesulfonamide derivatives: A broad class of compounds with varying degrees of chlorination and substitution patterns.
Uniqueness
3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide stands out due to its specific arrangement of chlorine atoms and the presence of a hydrazinylmethyl group.
Propriétés
Formule moléculaire |
C13H12Cl3N3O2S |
|---|---|
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
3,4-dichloro-N-[5-chloro-2-(hydrazinylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl3N3O2S/c14-9-2-1-8(7-18-17)13(5-9)19-22(20,21)10-3-4-11(15)12(16)6-10/h1-6,18-19H,7,17H2 |
Clé InChI |
QJSSKDSCTYSVDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)CNN)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-4-hydroxy-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidin-2-one bis(trifluridine) hydrochloride](/img/structure/B12513715.png)
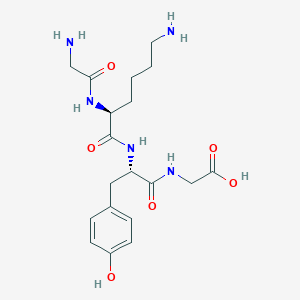
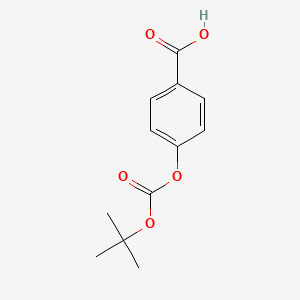
![2-[(4-Methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B12513729.png)
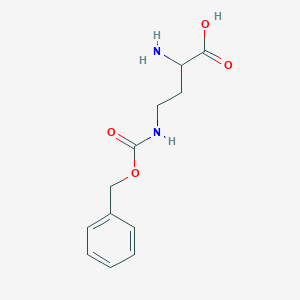
![N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B12513739.png)
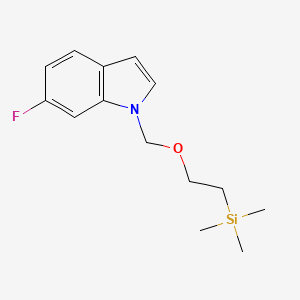
![5-[(4-Chlorophenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B12513745.png)
![[2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12513746.png)
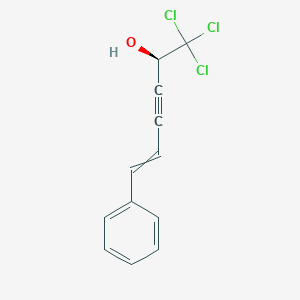
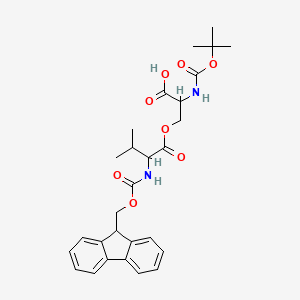

![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)
